molecular formula C11H16F3NO2 B13204343 Methyl 6-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate

Methyl 6-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate

Cat. No.: B13204343
M. Wt: 251.25 g/mol
InChI Key: XSGSPJVYUOYCEA-UHFFFAOYSA-N
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Description

Methyl 6-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. The presence of a trifluoromethyl group and an azaspiro moiety makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable azaspiro compound with a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 6-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocycles and spirocyclic compounds.

    Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The azaspiro moiety may interact with specific binding sites, modulating the activity of the target protein and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(trifluoromethyl)cyclopropanecarboxylate
  • tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

Uniqueness

Methyl 6-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate is unique due to its combination of a trifluoromethyl group and an azaspiro moiety. This combination imparts distinct physicochemical properties, such as increased stability and lipophilicity, which are not commonly found in other similar compounds. These properties make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H16F3NO2

Molecular Weight

251.25 g/mol

IUPAC Name

methyl 6-(trifluoromethyl)-2-azaspiro[3.5]nonane-3-carboxylate

InChI

InChI=1S/C11H16F3NO2/c1-17-9(16)8-10(6-15-8)4-2-3-7(5-10)11(12,13)14/h7-8,15H,2-6H2,1H3

InChI Key

XSGSPJVYUOYCEA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(CCCC(C2)C(F)(F)F)CN1

Origin of Product

United States

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